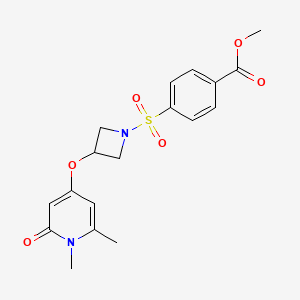
N-(5-Amino-1-carboxypentyl)iminodiacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-Amino-1-carboxypentyl)iminodiacetic acid: is a chelating agent known for its ability to form stable complexes with metal ions. Its structure includes a carboxyl group and two acetate groups attached to a central nitrogen atom, which allows for a high degree of flexibility in binding with cations . This compound is significant in bioinorganic chemistry, where it plays a crucial role in the synthesis of metallocomplexes used in various research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Amino-1-carboxypentyl)iminodiacetic acid typically involves the reaction of N6-Cbz-L-Lysine with iminodiacetic acid under specific conditions.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale-up and efficiency .
Chemical Reactions Analysis
Types of Reactions: N-(5-Amino-1-carboxypentyl)iminodiacetic acid undergoes various chemical reactions, including:
Chelation: Forms stable complexes with metal ions, which is its primary reaction.
Substitution: Can participate in substitution reactions where the carboxyl or amino groups are replaced by other functional groups.
Common Reagents and Conditions:
Chelation: Typically involves metal ions such as Ni²⁺, Co²⁺, and Cu²⁺ under aqueous conditions.
Substitution: Requires specific reagents depending on the desired substitution, often under controlled pH and temperature.
Major Products:
Chelation Products: Metal complexes with various metal ions.
Substitution Products: Derivatives with modified functional groups.
Scientific Research Applications
N-(5-Amino-1-carboxypentyl)iminodiacetic acid has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of metallocomplexes for studying metal ion behavior.
Biology: Plays a role in the purification of proteins through metal chelate affinity chromatography.
Medicine: Investigated for its potential in drug delivery systems and diagnostic imaging.
Industry: Utilized in environmental monitoring and the development of catalytic processes.
Mechanism of Action
The primary mechanism of action for N-(5-Amino-1-carboxypentyl)iminodiacetic acid involves its ability to chelate metal ions. The compound’s structure allows it to form stable complexes with metal ions, which can then be used in various applications such as protein purification and catalysis . The molecular targets include metal ions like Ni²⁺, Co²⁺, and Cu²⁺, and the pathways involve the formation of coordination bonds between the metal ions and the nitrogen and oxygen atoms in the compound .
Comparison with Similar Compounds
Nα,Nα-Bis(carboxymethyl)-L-lysine: Another chelating agent with similar properties.
Nitrilotriacetic acid: A widely used chelating agent in metal ion affinity chromatography.
Uniqueness: N-(5-Amino-1-carboxypentyl)iminodiacetic acid is unique due to its specific structure, which provides a high degree of flexibility in binding with cations. This flexibility makes it particularly valuable in research focused on stereospecific interactions between chiral molecules and metal ions .
Properties
IUPAC Name |
6-amino-2-[bis(carboxymethyl)amino]hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O6/c11-4-2-1-3-7(10(17)18)12(5-8(13)14)6-9(15)16/h7H,1-6,11H2,(H,13,14)(H,15,16)(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYFQYGMJENQVQT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)O)N(CC(=O)O)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2643929.png)


![1-(benzo[d][1,3]dioxol-5-yl)-3-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)urea](/img/structure/B2643935.png)


![3-(4-fluorophenyl)-1-hexyl-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2643938.png)

